BenchChemオンラインストアへようこそ!

2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride

Lipophilicity Drug design ADME optimization

2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride (CAS 2228677-82-3, molecular formula C₈H₁₆ClNO₂, MW 193.7 g/mol) is a hydrochloride salt of a conformationally constrained bridged morpholine (8-oxa-3-azabicyclo[3.2.1]octane) bearing an N-hydroxyethyl substituent. The 8-oxa-3-azabicyclo[3.2.1]octane scaffold, also termed bicyclomorpholine, is a rigid bicyclic isostere of morpholine in which a one-carbon bridge locks the ring into a single low-energy conformation.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67
CAS No. 2228677-82-3
Cat. No. B2705085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride
CAS2228677-82-3
Molecular FormulaC8H16ClNO2
Molecular Weight193.67
Structural Identifiers
SMILESC1CC2CN(CC1O2)CCO.Cl
InChIInChI=1S/C8H15NO2.ClH/c10-4-3-9-5-7-1-2-8(6-9)11-7;/h7-8,10H,1-6H2;1H
InChIKeyCAHCXTSSMPTEEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride (CAS 2228677-82-3) – Procurement-Relevant Scaffold Profile


2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride (CAS 2228677-82-3, molecular formula C₈H₁₆ClNO₂, MW 193.7 g/mol) is a hydrochloride salt of a conformationally constrained bridged morpholine (8-oxa-3-azabicyclo[3.2.1]octane) bearing an N-hydroxyethyl substituent. The 8-oxa-3-azabicyclo[3.2.1]octane scaffold, also termed bicyclomorpholine, is a rigid bicyclic isostere of morpholine in which a one-carbon bridge locks the ring into a single low-energy conformation [1]. This scaffold has gained significant traction in medicinal chemistry as a replacement for standard morpholine in kinase inhibitor programs, with demonstrated advantages in lipophilicity control and target selectivity. The hydrochloride salt form together with the terminal primary alcohol provides a chemically tractable handle for further conjugation, esterification, or functional group interconversion .

Why Morpholine or Simple N-Alkyl Morpholine Building Blocks Cannot Substitute for 2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol Hydrochloride


The 8-oxa-3-azabicyclo[3.2.1]octane scaffold is not merely a morpholine variant—it is a conformationally locked bridged system with measurably different physicochemical and pharmacological properties. Direct experimental evidence shows that bridging morpholine with a one-carbon tether reduces logD₇.₄ by up to −0.8 relative to unbridged morpholine [1], while independently, replacing morpholine with this scaffold in thienopyrimidine kinase inhibitors shifts the selectivity profile from dual PI3K/mTOR inhibition to >1000-fold mTOR-selective inhibition [2]. Generic morpholine building blocks lack this conformational rigidity, bridged architecture, and the attendant property advantages. Furthermore, substitution with simple 2-(morpholin-4-yl)ethanol hydrochloride would forfeit the reduced lipophilicity, altered basicity, and kinase selectivity differentiation that the bridged scaffold confers.

Quantitative Differentiation Evidence for 2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol Hydrochloride Versus Closest Analogs


Measured logD₇.₄ Reduction: Bridged 8-Oxa-3-azabicyclo[3.2.1]octane Scaffold vs. Unbridged Morpholine

In a systematic matched-pair analysis by Degorce et al. (2018), bridging morpholines with a one-carbon tether—yielding scaffolds of the 8-oxa-3-azabicyclo[3.2.1]octane class—produced a counterintuitive reduction in measured logD₇.₄ of up to −0.8 relative to the unbridged morpholine parent compound [1]. This effect was established across multiple matched molecular pairs within a pharmaceutical dataset and was further corroborated in piperazine and piperidine bridged analogs [1]. The bimodal distribution of logD shifts within the dataset showed a consistent trend toward lower lipophilicity in bridged congeners, which is attributed to altered solvation and conformational restriction. The specific compound 2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride incorporates this bridged morpholine core, and therefore benefits from the same lipophilicity-lowering effect compared to its 2-(morpholin-4-yl)ethanol hydrochloride analog.

Lipophilicity Drug design ADME optimization

Kinase Selectivity Switch: mTOR Over PI3K Achieved by Scaffold Replacement of Morpholine with 8-Oxa-3-azabicyclo[3.2.1]octane

Verheijen et al. (2010) demonstrated that 2-aryl-4-morpholinothieno[3,2-d]pyrimidines potently inhibited both PI3K and the homologous enzyme mTOR. Critically, replacement of the morpholine group with an 8-oxa-3-azabicyclo[3.2.1]octane group in this series abolished PI3K inhibition while preserving high mTOR potency, yielding compounds with mTOR IC₅₀ <1 nM and >1000-fold selectivity over PI3K [1]. The optimized compounds also exhibited potent cellular antiproliferative activity (IC₅₀ < 50 nM) in a mechanism-relevant proliferation assay [1]. This scaffold-driven selectivity switch was consistent across multiple matched pairs in the thienopyrimidine series and has subsequently been exploited in multiple patent families (e.g., US9796732, US10889555, US20240294550A1) [2]. The target compound, as a hydroxyethyl-functionalized derivative of this scaffold, provides a direct synthetic entry point to this therapeutically validated selectivity-engineering strategy.

Kinase selectivity mTOR PI3K Cancer therapeutics

Predicted Basicity Differential: 8-Oxa-3-azabicyclo[3.2.1]octane vs. Morpholine (ΔpKa ≈ +0.9)

The predicted pKa of the conjugate acid of the parent 8-oxa-3-azabicyclo[3.2.1]octane is 9.23±0.20 (ACD/Labs prediction, reported by ChemicalBook and Protheragen) . In contrast, the experimentally measured pKa of morpholine is 8.33–8.36 at 25 °C [1]. This ~0.9 pKa unit increase reflects the greater basicity of the tertiary amine within the bridged bicyclic system, which is consistent with reduced nitrogen lone pair delocalization into the adjacent C–O bond due to geometric constraints imposed by the one-carbon bridge. At physiological pH 7.4, both scaffolds are predominantly protonated, but the differential in the fraction ionized becomes significant in mildly acidic compartments (e.g., endosomes, tumor microenvironment, pH 5.5–6.5), where the higher pKa of the bridged scaffold results in a measurably different distribution of neutral versus charged species [2]. This pKa difference influences salt selection, solubility-pH profiles, and passive membrane permeability.

Amine basicity Ionization state Permeability Salt formation

Hydroxyethyl Functional Handle: Synthetic Versatility Advantage Over Parent 8-Oxa-3-azabicyclo[3.2.1]octane (CAS 280-13-7)

The target compound 2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride (CAS 2228677-82-3) bears a primary alcohol group on the N-ethyl substituent, which is absent in the parent scaffold 8-oxa-3-azabicyclo[3.2.1]octane (CAS 280-13-7) . This terminal hydroxyl group enables direct esterification, etherification (Williamson or Mitsunobu), sulfonation (mesylate/tosylate formation), oxidation to aldehyde or carboxylic acid, and conversion to halides or amines—all without requiring a separate N-alkylation step . Commercially, the compound is supplied as the hydrochloride salt with minimum 95% purity (CymitQuimica, product code 3D-DPD67782; 50 mg at €521.00, 500 mg at €1,442.00) . In comparison, the parent 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride (CAS 54745-74-3) requires a separate N-alkylation with a suitable 2-carbon electrophile to achieve equivalent functionality, necessitating additional synthetic steps, protecting group strategies, and purification . The target compound thus serves as a pre-functionalized, shelf-ready intermediate for direct incorporation into more complex molecular architectures, including PROTAC linkers, kinase inhibitor side chains, and bioconjugation handles.

Synthetic intermediate Building block Functional group interconversion PROTAC linker

ATR Kinase Inhibitor Patent Family: Scaffold-Validated Therapeutic Relevance vs. Generic Morpholine Building Blocks

A dedicated patent application (US20240294550A1, published September 5, 2024, by LITTDD MEDICINES LTD) claims a series of 8-oxa-3-azabicyclo[3.2.1]octane compounds as ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors for the treatment of cancer [1]. The patent disclosures emphasize that the 8-oxa-3-azabicyclo[3.2.1]octane scaffold confers improved physicochemical properties, enhanced metabolic stability, improved oral pharmacokinetics, and minimized CYP450 inhibition compared to earlier ATR inhibitor chemotypes [1]. The claimed compounds demonstrate satisfactory ATR inhibitory activity and good in vivo pharmacokinetic performance, indicating improved bioavailability and druggability [1]. This patent family, together with earlier mTOR/PI3K patents (e.g., US9796732), establishes the 8-oxa-3-azabicyclo[3.2.1]octane scaffold as a therapeutically validated pharmacophore with commercial protection extending into the 2040s [1]. By contrast, simple morpholine-based building blocks are not specifically claimed in these recent composition-of-matter patents and do not benefit from the same level of IP-backed therapeutic validation.

ATR kinase DNA damage response Synthetic lethality Oncology

Hydrochloride Salt Form: Procurement and Handling Advantage Over Free Base

The target compound is commercially supplied exclusively as the hydrochloride salt (CAS 2228677-82-3, CymitQuimica Ref. 3D-DPD67782, purity ≥95%) . Hydrochloride salts of tertiary amine-containing bicyclic scaffolds typically offer superior solid-state stability, higher aqueous solubility, and more reliable weighing and handling characteristics compared to their free base counterparts . For the closely related analog 8-oxa-3-azabicyclo[3.2.1]octane, both the free base (CAS 280-13-7, liquid at room temperature, boiling point 176–178 °C) and the hydrochloride salt (CAS 54745-74-3, solid) are available, and published data indicate that the hydrochloride salt form has markedly different computed LogD values (LogD pH 5.5: −2.78; LogD pH 7.4: −1.15) compared to the neutral free base (LogP: 0.11), reflecting enhanced hydrophilicity and aqueous compatibility [1]. The target compound leverages this salt advantage while additionally presenting the hydroxyethyl handle for further chemistry. The hydrochloride salt form minimizes issues with amine oxidation, carbonate formation from atmospheric CO₂ exposure, and amine volatility that can complicate accurate weighing and long-term storage of liquid free bases.

Salt selection Solid form Solubility Stability

Highest-Value Application Scenarios for 2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol Hydrochloride


mTOR-Selective Kinase Inhibitor Lead Optimization Programs Requiring >1000-Fold Selectivity Over PI3K

Based on the scaffold-driven selectivity switch demonstrated by Verheijen et al. (2010) [Evidence Item 2], this building block is ideally suited for medicinal chemistry programs seeking ATP-competitive mTOR inhibitors with minimal PI3K off-target liability. The hydroxyethyl group provides a direct attachment point for appending the thieno[3,2-d]pyrimidine or triazine hinge-binding motif, while the bridged morpholine core enforces the conformational presentation that drives >1000-fold selectivity over PI3Kα. Programs targeting mTORC1/2-driven cancers where PI3K inhibition would be counterproductive (e.g., due to insulin signaling feedback) would specifically benefit from this scaffold pre-validated for selectivity engineering.

PROTAC Linker and Bifunctional Degrader Assembly Incorporating Conformationally Constrained Bridged Morpholine Spacers

The primary alcohol handle on this compound enables straightforward conjugation as a linker component in PROTAC (PROteolysis TArgeting Chimera) and molecular glue designs. The bridged morpholine scaffold, with its reduced logD₇.₄ (up to −0.8 relative to simple morpholine, per Degorce et al. [Evidence Item 1]), offers an advantage in controlling the overall lipophilicity of ternary complex-forming degraders. The rigid, conformationally defined geometry of the bicyclic core restricts rotational degrees of freedom, which can favorably reduce the entropic penalty of ternary complex formation and improve cooperative binding. The terminal alcohol can be converted to an amine, azide, alkyne, or halide for click chemistry or direct conjugation to E3 ligase ligands and target-protein warheads.

ATR Kinase Inhibitor Discovery for DNA Damage Response-Targeted Oncology (Synthetic Lethality Strategies)

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold is specifically claimed in US20240294550A1 (2024) as an ATR inhibitor chemotype with improved pharmacokinetic properties over earlier scaffolds [Evidence Item 5]. The target compound offers a direct entry into this patent-protected chemical space. The hydroxyethyl group serves as a convenient functionalization point for introducing the substituted aryl/heteroaryl groups characteristic of ATP-competitive ATR inhibitors. Drug discovery teams pursuing synthetic lethality approaches (e.g., ATR inhibitors in ATM-deficient or p53-mutant tumors) would derive both scientific and IP advantages from building their SAR around this pre-functionalized, patent-protected scaffold.

Physicochemical Property Optimization in CNS-Penetrant Drug Discovery Programs

The reduced lipophilicity (ΔlogD₇.₄ up to −0.8 vs. morpholine [Evidence Item 1]) and higher basicity (ΔpKa ≈ +0.9 vs. morpholine [Evidence Item 3]) of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold make this building block particularly attractive for CNS drug discovery programs operating within tight property space constraints. CNS drugs typically require logD₇.₄ in the 1–3 range, and the lipophilicity-lowering effect of bridging—achieved without adding H-bond donors—helps maintain brain permeability while avoiding the metabolic liabilities of high logD. The bridged scaffold's rigid geometry also reduces the number of rotatable bonds, a parameter directly correlated with improved CNS permeability. The hydroxyethyl group provides a synthetic handle compatible with late-stage functionalization, enabling rapid exploration of exit-vector geometry in SAR campaigns targeting GPCRs, ion channels, or transporters within the CNS.

Quote Request

Request a Quote for 2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.